

Spectroscopic Profile of 5-Amino-2-chlorobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-chlorobenzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Amino-2-chlorobenzamide**, a compound of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering key data for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **5-Amino-2-chlorobenzamide** are summarized below.

^1H and ^{13}C NMR Data

The following tables present the chemical shifts (δ) in parts per million (ppm) for the proton (^1H) and carbon-13 (^{13}C) nuclei of **5-Amino-2-chlorobenzamide**, recorded in deuterated dimethyl sulfoxide (DMSO-d_6).

Table 1: ^1H NMR Spectroscopic Data for **5-Amino-2-chlorobenzamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	d	3H	8	Aromatic CH
7.19	s	1H	Aromatic CH	
6.97	d	2H	12	Aromatic CH
3.80	s	3H	-NH ₂	

d: doublet, s: singlet

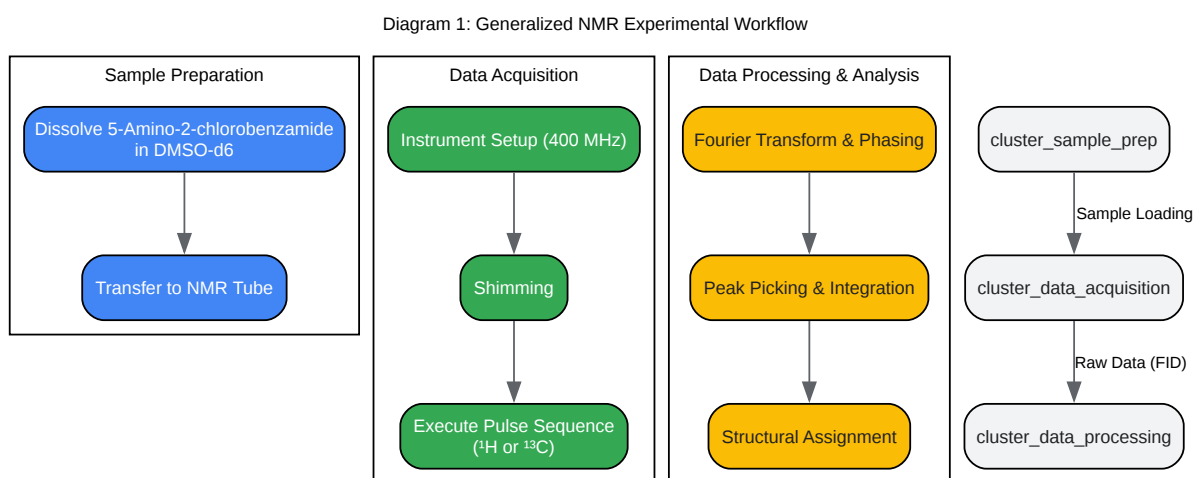
Table 2: ¹³C NMR Spectroscopic Data for **5-Amino-2-chlorobenzamide**

Chemical Shift (δ) ppm	Assignment
167.9	C=O (Amide)
162.0	C-NH ₂
129.8	Aromatic C-Cl
126.9	Aromatic CH
113.8	Aromatic CH
55.7	Aromatic C

Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired using a 400 MHz spectrometer. The sample was dissolved in DMSO-d₆, which also served as the internal lock. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts. For a typical 1D ¹H NMR experiment, the following parameters can be employed: a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer acquisition time to ensure the detection of all carbon signals.

The following diagram illustrates a generalized workflow for NMR data acquisition and analysis.



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Caption: Diagram 1: Generalized NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Amino-2-chlorobenzamide** exhibits characteristic absorption bands corresponding to its functional groups.

IR Absorption Data

The IR spectrum of **5-Amino-2-chlorobenzamide** was obtained from a solid sample prepared as a potassium bromide (KBr) disc.^[1] The key absorption bands are summarized in the table below.

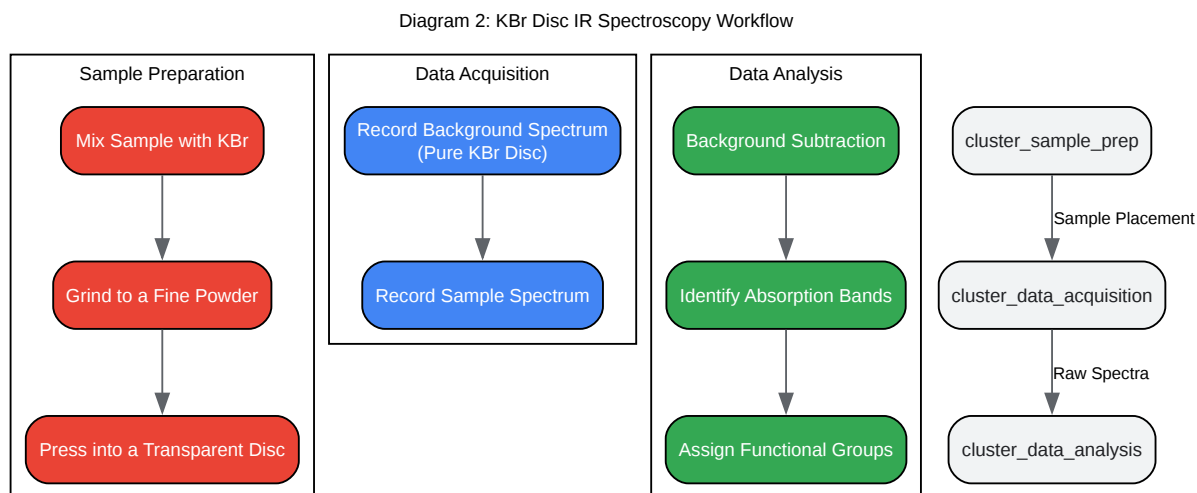
Table 3: IR Spectroscopic Data for **5-Amino-2-chlorobenzamide**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400	N-H	Asymmetric & Symmetric Stretching (Amine)
~3200	N-H	Stretching (Amide)
~1640	C=O	Stretching (Amide I)
~1600	C=C	Stretching (Aromatic)
~1580	N-H	Bending (Amine)
~1400	C-N	Stretching (Amide III)
~800	C-Cl	Stretching

Experimental Protocol: IR Spectroscopy

The infrared spectrum was recorded using a dispersive instrument.^[2] A solid sample of **5-Amino-2-chlorobenzamide** (1 mg) was finely ground with potassium bromide (500 mg) and pressed into a transparent disc.^[1] The KBr disc was then placed in the sample holder of the spectrometer, and the spectrum was recorded in transmission mode. A background spectrum of a pure KBr disc is typically run first and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

The following diagram illustrates the workflow for acquiring an IR spectrum using the KBr disc method.



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Caption: Diagram 2: KBr Disc IR Spectroscopy Workflow.

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References

- 1. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 2. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
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